![molecular formula C20H20ClF3N2O3S B2976702 4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether CAS No. 866041-05-6](/img/structure/B2976702.png)
4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether is a useful research compound. Its molecular formula is C20H20ClF3N2O3S and its molecular weight is 460.9. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of New Quinoxaline Derivatives : Researchers have explored the synthesis of new quinoxaline derivatives starting from compounds such as 3-(trifluoromethyl)quinoxalin-2(1H)-one. This includes the synthesis of derivatives with various substituents like amino, bromo, chloro, phenyl, etc., showcasing the compound's versatility in creating new quinoxaline derivatives (Didenko et al., 2015).
Antimicrobial Activity of Quinoxaline Derivatives : A study on the antimicrobial activity of quinoxaline derivatives involved replacing the C2 chlorine with an ether linkage to a benzene ring. This research indicates the potential of such compounds in medicinal chemistry and drug discovery (Singh et al., 2010).
Environmental and Material Science Applications
Alternative to PFOS in Electroplating : A chlorinated polyfluorinated ether sulfonate (Cl-PFAES) has been used as an alternative to perfluorooctanesulfonate (PFOS) in the electroplating industry, particularly in China. This compound, being similar in structure, suggests the potential use of 4-chloro-2-substituted quinoxalines in environmental applications (Ruan et al., 2015).
Development of Hyperbranched Polymers : Research has been conducted on synthesizing hyperbranched poly(ether ketones) using monomers like 4-hydroxy-3‘,5‘-bis(4-fluorobenzoyl)-biphenyl. The presence of functional groups like chloro and ether in the compound underlines its utility in the synthesis of advanced polymeric materials (Morikawa, 1998).
Organic Chemistry and Catalysis
- Oxidation Reactions and Organic Synthesis : Compounds like quinolinium fluorochromate have been synthesized and used as oxidants for organic substrates. This highlights the role of such chloro and ether-substituted compounds in facilitating important reactions in organic chemistry (Chaudhuri et al., 1994).
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)sulfonyl-3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3N2O3S/c1-29-18-8-6-14(21)11-19(18)30(27,28)26-12-15-4-2-3-9-25(15)16-7-5-13(10-17(16)26)20(22,23)24/h5-8,10-11,15H,2-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZREQVAFZJVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3CCCCN3C4=C2C=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{[3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]sulfonyl}phenyl methyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2976619.png)
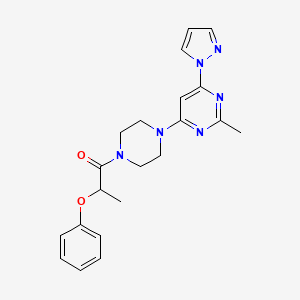
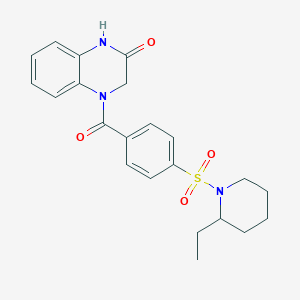
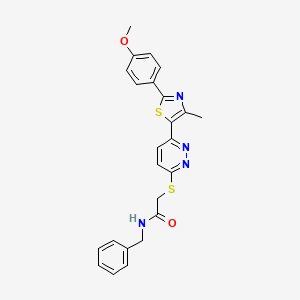
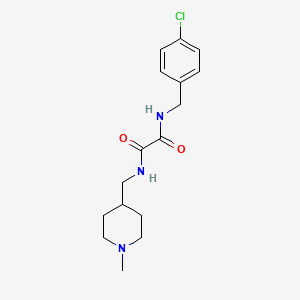
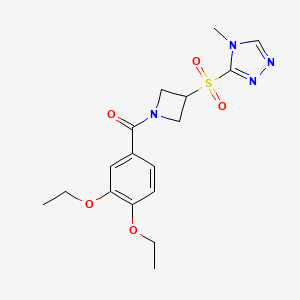
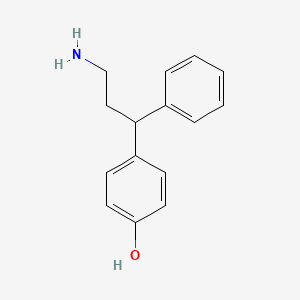
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate](/img/structure/B2976635.png)
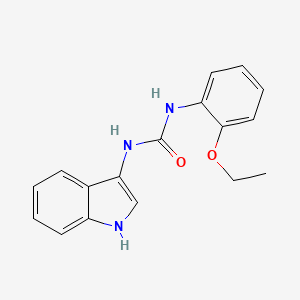
![5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2976638.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide](/img/structure/B2976641.png)
![(4-Ethoxyphenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2976642.png)